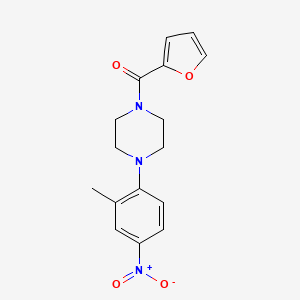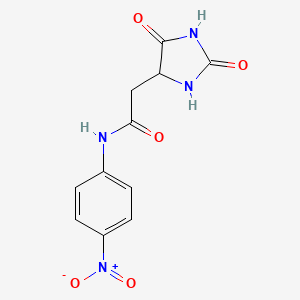amine hydrochloride](/img/structure/B4141693.png)
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride
Vue d'ensemble
Description
[4-(allyloxy)-3-methoxybenzyl](2-chlorobenzyl)amine hydrochloride, commonly known as AMCA, is a chemical compound that has gained significant attention in scientific research. AMCA belongs to the class of arylalkylamines and is a potent selective inhibitor of the dopamine transporter. This compound has shown promising results in various studies and has the potential to be used in the treatment of several neurological disorders.
Mécanisme D'action
AMCA selectively inhibits the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, AMCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
AMCA has been shown to increase extracellular dopamine levels in the striatum, a brain region that plays a critical role in motor control and reward processing. This increase in dopamine levels is associated with enhanced locomotor activity and reinforcement learning. Additionally, AMCA has been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMCA in lab experiments is its selectivity for the dopamine transporter. This selectivity allows for the study of the specific role of dopamine in various physiological and behavioral processes. However, one limitation of using AMCA is its potential toxicity at high concentrations. Careful dosage and administration are required to ensure the safety of lab animals.
Orientations Futures
There are several future directions for the study of AMCA. One potential direction is the development of new drugs based on the structure of AMCA for the treatment of neurological disorders. Another direction is the investigation of the effects of AMCA on other neurotransmitter systems and brain regions. Finally, the study of the long-term effects of AMCA on behavior and cognition is an important area of future research.
Applications De Recherche Scientifique
AMCA has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. This mechanism of action makes AMCA a promising candidate for the development of new drugs for the treatment of these disorders.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.ClH/c1-3-10-22-17-9-8-14(11-18(17)21-2)12-20-13-15-6-4-5-7-16(15)19;/h3-9,11,20H,1,10,12-13H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNNIAJUVBNNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1-(3-methoxy-4-prop-2-enoxyphenyl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4141611.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4141620.png)
![2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4141624.png)
![methyl 2-({[(4-methyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4141628.png)
![N-(4-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4141635.png)
![(2,2-dimethylpropyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4141643.png)



![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4141679.png)
![N-(3,5-dimethylphenyl)-N-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141684.png)
![methyl 2-{[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4141687.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4141698.png)
